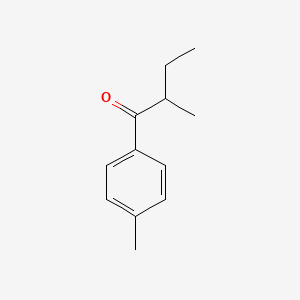

2-Methyl-1-(4-methylphenyl)butan-1-one

Description

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-10(3)12(13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMJXIORCUVQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503964 | |

| Record name | 2-Methyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90269-47-9 | |

| Record name | 2-Methyl-1-(4-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 2-Methyl-1-(4-methylphenyl)butan-1-one, highlighting differences in substituents and their implications:

Physicochemical Properties

While detailed physicochemical data (e.g., melting point, solubility) for 2-Methyl-1-(4-methylphenyl)butan-1-one are absent in the evidence, inferences can be drawn from analogs:

Pharmacological and Regulatory Status

- Psychoactive Derivatives: MPBP and 4-MEMABP are structurally related to controlled substances like pentedrone and methcathinone. Their amino substituents correlate with stimulant effects, leading to inclusion in drug legislation (e.g., Minnesota Senate Bill 2023) .

- Non-Psychoactive Analogs: Compounds like Irgacure 379 are industrially relevant but lack psychoactivity due to bulky substituents (e.g., morpholinyl groups), which hinder blood-brain barrier penetration .

Analytical Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing between analogs. For example:

- 4-MEAP vs. 4-MPB : ¹³C NMR chemical shifts differ by <0.2 ppm, with unique fragmentation patterns in mass spectrometry aiding identification .

- Regulatory Screening : Gas chromatography-mass spectrometry (GC-MS) is employed to detect trace amounts of controlled analogs like 4-MEMABP in forensic samples .

Preparation Methods

Reaction Mechanism and General Procedure

The Friedel-Crafts acylation is the most direct method for synthesizing 2-methyl-1-(4-methylphenyl)butan-1-one. This electrophilic aromatic substitution involves reacting toluene with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds as follows:

-

Activation of Acyl Chloride : AlCl₃ coordinates to the acyl chloride, generating an acylium ion.

-

Electrophilic Attack : The acylium ion reacts with toluene’s aromatic ring, forming a sigma complex.

-

Deprotonation : Loss of a proton restores aromaticity, yielding the ketone product.

Catalyst and Solvent Optimization

Recent studies highlight the role of solvent polarity and catalyst loading:

-

Solvent Effects : Polar aprotic solvents (e.g., DCM) improve acylium ion stability, while nitrobenzene enhances electrophilicity at the cost of side reactions.

-

Catalyst Alternatives : FeCl₃ and ZnCl₂ offer milder conditions but lower yields (40–50%) compared to AlCl₃.

Table 1: Friedel-Crafts Acylation Conditions and Outcomes

Grignard Reagent-Mediated Synthesis

Alkylation of Pre-Formed Ketones

This two-step approach involves:

-

Formation of p-Tolyl Magnesium Bromide : Reacting 4-bromotoluene with magnesium in tetrahydrofuran (THF).

-

Nucleophilic Attack on 3-Methylbutan-2-one : The Grignard reagent adds to the ketone, followed by acidic workup to yield the tertiary alcohol, which is oxidized to the target ketone.

-

Step 1 : 4-Bromotoluene (1.0 eq), Mg (1.1 eq), THF, reflux, 2 h.

-

Step 2 : Add 3-methylbutan-2-one (1.0 eq), stir 4 h, then quench with NH₄Cl. Oxidize intermediate alcohol with PCC (pyridinium chlorochromate).

-

Yield : 55–60%.

Limitations and Modifications

-

Oxidation Challenges : Over-oxidation to carboxylic acids may occur; PCC is preferred over CrO₃ for better selectivity.

-

Alternative Substrates : Using pre-acylated intermediates (e.g., ethyl 2-methylbutanoate) avoids oxidation steps but requires stringent anhydrous conditions.

α-Bromoketone Substitution

Bromination and Methyl Group Introduction

Adapted from pyrovalerone synthesis, this method involves:

-

Bromination : Treating 1-(4-methylphenyl)butan-1-one with Br₂/AlCl₃ to form α-bromoketone.

-

Substitution : Reacting the bromide with methylmagnesium bromide (MeMgBr) to install the methyl group.

-

Bromination : 1-(4-methylphenyl)butan-1-one (1.0 eq), Br₂ (1.1 eq), AlCl₃ (0.1 eq), DCM, 0°C, 1 h.

-

Substitution : α-Bromoketone (1.0 eq), MeMgBr (2.0 eq), THF, −78°C → 25°C, 6 h.

-

Yield : 40–50% (lower due to competing elimination).

Selectivity Issues

-

Regiochemical Control : Bromination favors the α-position, but steric hindrance from the 4-methyl group can lead to β-bromination (5–10%).

-

Side Reactions : Elimination to form α,β-unsaturated ketones is common; using bulky bases (e.g., LDA) minimizes this.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | High yield, one-step procedure | Requires hazardous AlCl₃ | 68 | High |

| Grignard Alkylation | Avoids strong acids | Multi-step, oxidation challenges | 55–60 | Moderate |

| α-Bromoketone Substitution | Flexible for derivatives | Low selectivity, side reactions | 40–50 | Low |

Q & A

Q. How can researchers optimize the synthesis of 2-Methyl-1-(4-methylphenyl)butan-1-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For ketone derivatives like this compound, Friedel-Crafts acylation is a common route. Key factors include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) in stoichiometric amounts to enhance electrophilic substitution .

- Temperature control : Maintain temperatures between 50–80°C to minimize side reactions (e.g., over-alkylation).

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Validate purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What analytical techniques are most reliable for characterizing 2-Methyl-1-(4-methylphenyl)butan-1-one?

Methodological Answer:

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the ketone group (δ ~200–220 ppm for ¹³C) and aromatic substituents. Compare shifts with structurally similar compounds (e.g., 4-MEAP, where ppm deviations <0.2 confirm backbone integrity) .

- Mass spectrometry : High-resolution MS (HRMS) in ESI+ mode to verify molecular ion [M+H]⁺. Expected m/z: 190.136 (C₁₂H₁₅O⁺).

- X-ray crystallography : For absolute configuration, use SHELX-97 for structure refinement. Note that twinning or low-resolution data may require SHELXL for macromolecular adjustments .

Advanced Research Questions

Q. How can crystallographic data discrepancies in 2-Methyl-1-(4-methylphenyl)butan-1-one derivatives be resolved?

Methodological Answer: Discrepancies often arise from disordered substituents or non-covalent interactions. Strategies include:

- Data reprocessing : Use SHELXC/D/E pipelines to handle twinned crystals. For example, SHELXE can resolve phase ambiguities in low-symmetry space groups .

- Hydrogen bonding analysis : Map intermolecular interactions (e.g., C=O⋯H-C) using Mercury 4.0. Compare with analogs like Tolperisone derivatives (C16H23NO·HCl) to identify packing anomalies .

Q. How should researchers address contradictions in spectroscopic data for structurally similar compounds?

Methodological Answer:

- Comparative NMR studies : Overlay spectra of analogs (e.g., 4-MEAP vs. 4-MPB) to identify diagnostic peaks. For example, α-methyl ketones show distinct triplet splitting in ¹H NMR (J = 6–7 Hz) .

- Isotopic labeling : Introduce ¹³C at the ketone position to track electronic effects. This clarifies shifts caused by para-methyl substituents.

- DFT calculations : Use Gaussian 16 to model chemical shifts and compare with experimental data, resolving ambiguities in tautomeric forms .

Q. What regulatory considerations impact the use of 2-Methyl-1-(4-methylphenyl)butan-1-one in experimental protocols?

Methodological Answer:

- SVHC compliance : Derivatives like 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one are classified as reproductive toxins under REACH. Screen for structural analogs using ECHA’s database and limit concentrations to <100 mg/kg .

- Analytical validation : For SVHC detection, use LC-MS/MS with MRM transitions (e.g., m/z 190→105 for quantification). Calibrate against certified reference standards (e.g., Tolperisone Impurity 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.